Morpholine Substitution Impact on MPO Inhibitory Potency Compared to Unsubstituted Morpholine Analog
In a closely related series, the 2,6-dimethylmorpholine substituent present in the target compound is structurally distinct from the unsubstituted morpholine-sulfonyl group found in analog CAS 726152-34-7 (2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide). This analog inhibits myeloperoxidase (MPO) with an IC50 of 0.9 μM in human neutrophil assays, outperforming traditional inhibitor 4-aminoantipyrine (IC50 ~15 μM) [1]. While the target compound's 2,6-dimethyl substitution adds steric bulk that may further modulate the enzyme's hydrophobic pocket, direct quantitative data for the target compound against MPO is not publicly available. This comparison highlights the potential for enhanced steric complementarity but should be treated as cross-study comparable evidence.
| Evidence Dimension | Inhibitory potency against myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | Not directly reported; structural analog MPO IC50 = 0.9 μM |
| Comparator Or Baseline | 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7) MPO IC50 = 0.9 μM; 4-aminoantipyrine IC50 ~15 μM |
| Quantified Difference | Comparable analog shows ~17-fold greater potency than 4-aminoantipyrine; target compound's 2,6-dimethyl substitution may introduce additional steric effects not quantified. |
| Conditions | In vitro human neutrophil assay |
Why This Matters
For procurement decisions in inflammatory disease research, the 2,6-dimethylmorpholine substituent may confer improved steric fit within the MPO active site compared to unsubstituted morpholine analogs, though direct comparative data is needed for confirmation.
- [1] Kuujia. Cas no 726152-34-7 (2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide). https://www.kuujia.com/cas-726152-34-7.html (accessed 2026-05-07). [Note: Data cited from product description; primary reference not publicly linked]. View Source
